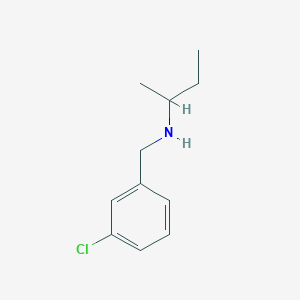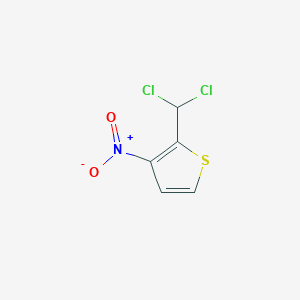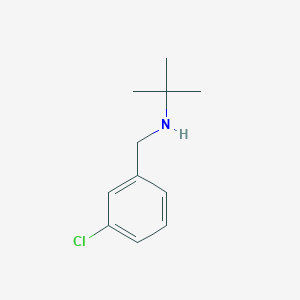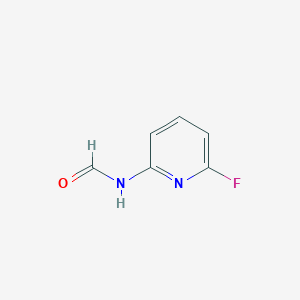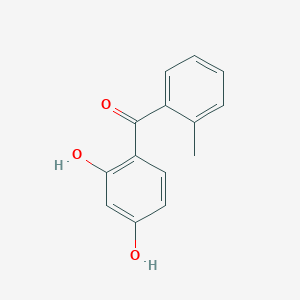
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-, also known as 2-Hydroxy-4-methoxyacetophenone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetophenone, which is a common building block in organic synthesis. Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to possess a range of interesting properties, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This may be responsible for its observed anti-inflammatory and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- in lab experiments is its relatively simple synthesis method and high purity. It is also a relatively stable compound, making it easy to handle and store. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another area of interest is in the development of new fluorescent probes for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential implications for human health.
Métodos De Síntesis
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction produces the desired product in good yield and purity. Other methods involve the use of different starting materials and reaction conditions, but the basic approach is similar.
Aplicaciones Científicas De Investigación
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been used in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has been found to possess potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for detecting biological molecules.
Propiedades
Número CAS |
14446-07-2 |
|---|---|
Nombre del producto |
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- |
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(2,4-dihydroxyphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(15)8-13(12)16/h2-8,15-16H,1H3 |
Clave InChI |
HJPCUVKFCLZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



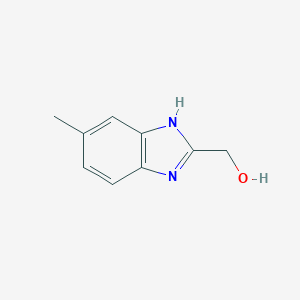
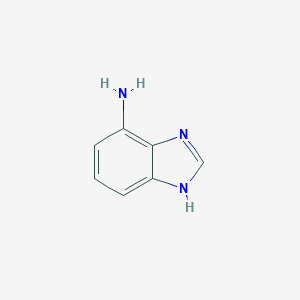
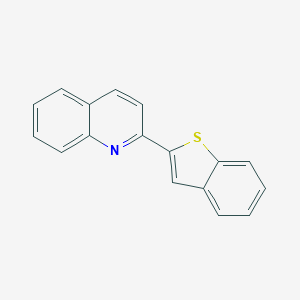
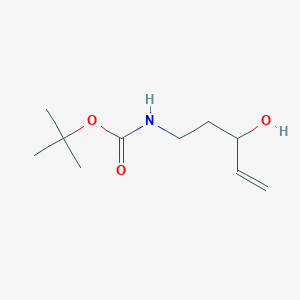
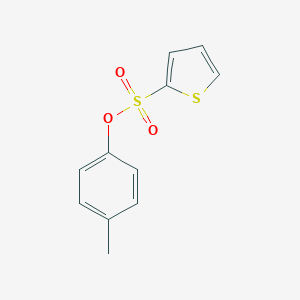
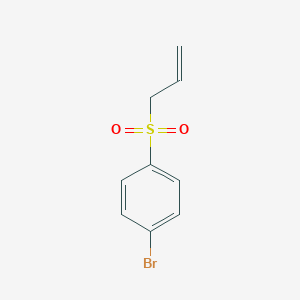
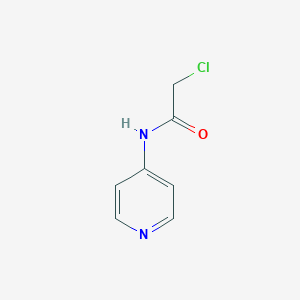

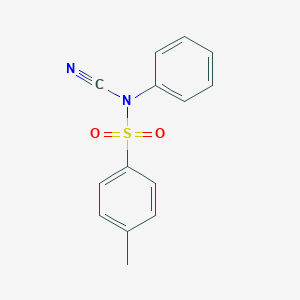
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
